![molecular formula C23H31N5O4 B1683959 (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid CAS No. 501010-06-6](/img/structure/B1683959.png)
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
概要
説明
PTX-100は、ゲラニルゲラニル転移酵素-1(GGT-1)を阻害する能力で知られる、クラス初の化合物です。この阻害は、癌細胞におけるRho、Rac、Ral回路の活性化を阻害することにより、癌遺伝子Ras経路を破壊し、アポトーシス(細胞死)につながります。PTX-100は現在臨床開発中で、特にT細胞リンパ腫を含むさまざまな癌の治療において有望な結果を示しています .
準備方法
合成ルートと反応条件
PTX-100の合成は、重要な中間体の調製から始まる複数の段階を含みます。このプロセスには通常、以下が含まれます。
コア構造の形成: PTX-100のコア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の修飾: さまざまな官能基は、ハロゲン化物や有機金属化合物などの試薬を使用して、置換反応によってコア構造に導入されます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度と高収率が確保されます。
工業的生産方法
PTX-100の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率のために最適化されており、反応モニタリングと制御のために自動化されたシステムが使用されることがよくあります。重要な考慮事項には以下が含まれます。
スケーラビリティ: 収率や純度の著しい低下なしに、合成ルートをスケールアップできることを確認すること。
安全性: 潜在的に危険な試薬や条件を扱うための安全対策を実施すること。
環境への影響: 可能な限り、廃棄物を最小限に抑え、環境に優しい溶媒と試薬を使用すること。
化学反応解析
反応の種類
PTX-100は、以下を含むさまざまな化学反応を起こします。
酸化: PTX-100は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。
置換: 置換反応は、PTX-100の合成と修飾において一般的であり、多くの場合、ハロゲン化物と求核剤が関与します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化アルキル、有機金属試薬。
主要な生成物
これらの反応から生成される主要な生成物には、PTX-100のさまざまな誘導体が含まれ、それぞれが潜在的に異なる生物学的活性と特性を持っています。
科学研究への応用
PTX-100は、以下を含む幅広い科学研究用途を持っています。
化学反応の分析
Types of Reactions
PTX-100 undergoes various chemical reactions, including:
Oxidation: PTX-100 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are common in the synthesis and modification of PTX-100, often involving halides and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, organometallic reagents.
Major Products
The major products formed from these reactions include various derivatives of PTX-100, each with potentially different biological activities and properties.
科学的研究の応用
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:
- Formation of the Piperazine Ring : This step may involve cyclization reactions between appropriate precursors.
- Benzyl Group Attachment : The introduction of the benzyl group can be achieved through nucleophilic substitution or coupling reactions.
- Imidazole Integration : The imidazole moiety is incorporated via methods such as alkylation or condensation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Properties
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects, particularly in oncology. The presence of the imidazole ring is noteworthy as it is associated with enzyme inhibition and receptor binding. Studies have shown that this compound can inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further pharmacological evaluation in anticancer therapies.
Neurological Applications
Beyond oncology, this compound's piperazine structure suggests potential applications in neurology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, a comparison with structurally similar compounds can provide insights into its relative efficacy and biological activity.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzylpiperazine | Simple piperazine structure | Psychoactive effects |
Piperazinone derivatives | Contains ketone functionality | Anti-cancer properties |
Leucine derivatives | Amino acid backbone | Nutritional and metabolic roles |
This table highlights how the complex structure of this compound may confer enhanced biological activity compared to simpler analogs.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various human tumor cell lines. For instance, it exhibited a mean growth inhibition rate of approximately 12.53% across tested cancer cell lines when evaluated under National Cancer Institute protocols .
Drug-Like Properties Assessment
Using computational tools like SwissADME, researchers have assessed the drug-like properties of this compound, confirming its favorable pharmacokinetic profile which includes:
- Adequate solubility
- Membrane permeability
- Low toxicity predictions
These attributes suggest that it could be developed into a viable therapeutic agent .
作用機序
PTX-100は、ゲラニルゲラニル転移酵素-1(GGT-1)を阻害することによってその効果を発揮します。この阻害は、Rasシグナル伝達経路に関与するタンパク質(Rho、Rac、Ralなど)の翻訳後修飾を阻害します。これらの経路を破壊することにより、PTX-100は癌細胞のアポトーシスを誘導し、腫瘍の増殖を阻害します .
類似の化合物との比較
PTX-100は、GGT-1の特異的な阻害においてユニークです。類似の化合物には以下が含まれます。
ファルネシル転移酵素阻害剤: これらの化合物は、関連する酵素であるファルネシル転移酵素を阻害しますが、GGT-1を標的にしません。
Rhoキナーゼ阻害剤: これらの化合物は、Ras経路の下流エフェクターであるRhoキナーゼを阻害しますが、GGT-1を直接阻害しません。
PTX-100のユニークさは、GGT-1を特異的に標的にできるという点にあります。これは、癌研究と治療において貴重なツールとなります .
類似化合物との比較
PTX-100 is unique in its specific inhibition of GGT-1. Similar compounds include:
Farnesyltransferase Inhibitors: These compounds inhibit a related enzyme, farnesyltransferase, but do not target GGT-1.
Rho Kinase Inhibitors: These compounds inhibit Rho kinase, a downstream effector in the Ras pathway, but do not directly inhibit GGT-1.
The uniqueness of PTX-100 lies in its ability to specifically target GGT-1, making it a valuable tool in cancer research and therapy .
生物活性
The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid , also referred to as GGTI-2418, is a novel organic molecule with significant potential in medicinal chemistry. This compound exhibits a complex structure that includes a piperazine ring and an imidazole moiety, which are crucial for its biological activity. This article delves into the biological activity of GGTI-2418, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
GGTI-2418 functions primarily as a competitive inhibitor of geranylgeranyl transferase I (GGTase I) . This enzyme is responsible for attaching geranylgeranyl pyrophosphate to proteins, a modification essential for the functionality of various proteins involved in cancer cell proliferation and survival, particularly those within the RAS family. By inhibiting GGTase I, GGTI-2418 disrupts the geranylgeranylation of RAS proteins, leading to their dysfunction and subsequent apoptosis in cancer cells .
Biological Activity and Pharmacological Profiles
The biological activity of GGTI-2418 has been evaluated through various studies highlighting its potential in cancer therapy. Key findings include:
- Inhibition of Cancer Cell Growth : GGTI-2418 has shown efficacy in inducing apoptosis in cancer cell lines by disrupting RAS signaling pathways. This effect was observed in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : The presence of the imidazole ring is particularly significant as it is associated with interactions in biological systems, influencing enzyme inhibition and receptor binding. Computational methods have been employed to predict the pharmacological effects based on structural motifs similar to those found in GGTI-2418 .
- Comparative Biological Activity : A comparison with other compounds sharing structural features reveals that GGTI-2418 may possess unique pharmacological profiles due to its specific combination of functional groups. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Lisinopril | Piperazine ring | Antihypertensive |
Ciprofloxacin | Fluoroquinolone | Antibiotic |
Imatinib | Imidazole ring | Anticancer |
This table illustrates how GGTI-2418's unique structure may enhance selectivity towards particular biological targets compared to other compounds.
Case Studies and Research Findings
Several studies have explored the therapeutic applications of GGTI-2418:
- Cancer Models : In preclinical models, GGTI-2418 demonstrated a significant reduction in tumor growth rates when administered to mice with xenograft tumors derived from human cancer cells. The compound effectively inhibited tumor progression by targeting RAS signaling pathways .
- Metabolic Pathways : Although the specific metabolic pathways of GGTI-2418 remain to be fully elucidated, initial studies suggest it undergoes typical small molecule metabolic processes involving hydrolysis and enzymatic reactions. Understanding these pathways is crucial for optimizing its pharmacokinetic properties.
- Potential for Combination Therapies : Research indicates that combining GGTI-2418 with other therapeutic agents may enhance its efficacy against resistant cancer types, particularly those driven by RAS mutations. This combination approach is currently under investigation in several clinical trials .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCNDRDBCLVOC-ICSRJNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198212 | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501010-06-6 | |
Record name | GGTI-2418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GGTI-2418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。